molecular formula C20H23N5O B14933113 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide

Cat. No.: B14933113
M. Wt: 349.4 g/mol
InChI Key: ODIVIOOGQOOBHH-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the ring is formed through cyclization reactions.

    Indole Attachment: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Piperidine Ring Formation: The piperidine ring is synthesized through a series of nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the piperidine ring with the pyrimidine and indole moieties under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Biological Research: Used as a probe to study biological pathways and interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-3-yl)piperidine-4-carboxamide
  • 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-5-yl)piperidine-4-carboxamide

Uniqueness: 1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the indole ring, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-indol-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23N5O/c1-13-11-14(2)23-20(22-13)25-9-6-16(7-10-25)19(26)24-17-4-3-15-5-8-21-18(15)12-17/h3-5,8,11-12,16,21H,6-7,9-10H2,1-2H3,(H,24,26)

InChI Key

ODIVIOOGQOOBHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C=CN4)C

Origin of Product

United States

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